molecular formula C13H13F3O2 B12286255 Ethyltrans-2-[2-(Trifluoromethyl)phenyl]cyclopropanecarboxylate

Ethyltrans-2-[2-(Trifluoromethyl)phenyl]cyclopropanecarboxylate

Cat. No.: B12286255
M. Wt: 258.24 g/mol
InChI Key: VCBBPVCZTUXWNA-UHFFFAOYSA-N
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Description

Ethyltrans-2-[2-(Trifluoromethyl)phenyl]cyclopropanecarboxylate is a chemical compound with the molecular formula C13H13F3O2 It is known for its unique structure, which includes a trifluoromethyl group attached to a phenyl ring, and a cyclopropane carboxylate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyltrans-2-[2-(Trifluoromethyl)phenyl]cyclopropanecarboxylate typically involves the reaction of ethyl cyclopropanecarboxylate with 2-(trifluoromethyl)phenyl magnesium bromide. The reaction is carried out under anhydrous conditions, often in the presence of a catalyst such as copper(I) iodide. The reaction mixture is then subjected to reflux conditions to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

Ethyltrans-2-[2-(Trifluoromethyl)phenyl]cyclopropanecarboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the trifluoromethyl group or the ester group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Reagents like sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) are employed for substitution reactions.

Major Products Formed

    Oxidation: Formation of 2-(trifluoromethyl)benzoic acid.

    Reduction: Formation of ethyl 2-[2-(trifluoromethyl)phenyl]cyclopropanol.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyltrans-2-[2-(Trifluoromethyl)phenyl]cyclopropanecarboxylate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound in drug discovery.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of Ethyltrans-2-[2-(Trifluoromethyl)phenyl]cyclopropanecarboxylate involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes and receptors, modulating various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Ethyltrans-2-[2-(Trifluoromethyl)phenyl]cyclopropanecarboxylate can be compared with other similar compounds, such as:

    Ethyl 2-[2-(trifluoromethyl)phenyl]acetate: Similar structure but with an acetate group instead of a cyclopropane carboxylate.

    Methyl 2-[2-(trifluoromethyl)phenyl]cyclopropanecarboxylate: Similar structure but with a methyl ester instead of an ethyl ester.

    2-[2-(Trifluoromethyl)phenyl]cyclopropanecarboxylic acid: Similar structure but with a carboxylic acid group instead of an ester.

Properties

Molecular Formula

C13H13F3O2

Molecular Weight

258.24 g/mol

IUPAC Name

ethyl 2-[2-(trifluoromethyl)phenyl]cyclopropane-1-carboxylate

InChI

InChI=1S/C13H13F3O2/c1-2-18-12(17)10-7-9(10)8-5-3-4-6-11(8)13(14,15)16/h3-6,9-10H,2,7H2,1H3

InChI Key

VCBBPVCZTUXWNA-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1CC1C2=CC=CC=C2C(F)(F)F

Origin of Product

United States

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